クリプトフォリオン

説明

Cryptofolione is a natural product that belongs to the class of phenols . It is derived from the fruits of Cryptocarya alba . It has been found to have moderate cytotoxicity in both macrophages and T. cruzi amastigotes, and it also displays a mild inhibitory effect on the promastigote form of Leishmania spp .

Synthesis Analysis

The total syntheses of cryptofolione were accomplished by two different routes via a common intermediate that underwent a cross-metathesis (CM) reaction with a vinyl lactone . The intermediate was prepared by coupling of an acyl anion equivalent with a chiral allyl epoxide synthon, or by Prins cyclization of a trans-cinnamaldehyde with a chiral homoallylic alcohol .

Molecular Structure Analysis

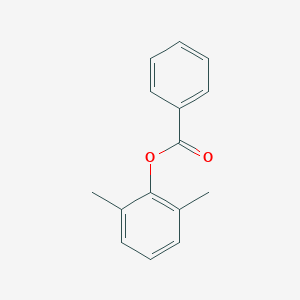

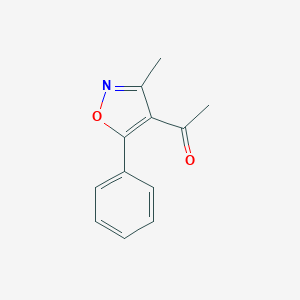

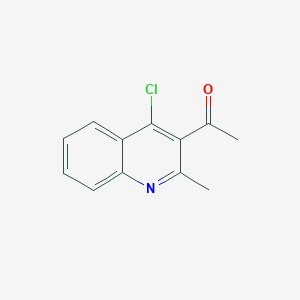

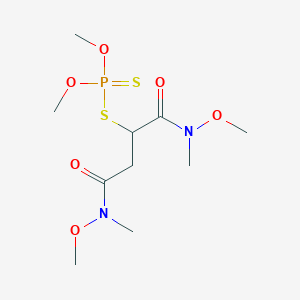

The molecular structure of Cryptofolione is C19H22O4 . It has an average mass of 314.376 Da and a monoisotopic mass of 314.151794 Da . The structure was elucidated by spectroscopic methods .

Physical And Chemical Properties Analysis

Cryptofolione is an oil-like substance . It has a molecular weight of 314.38 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学的研究の応用

抗寄生虫活性

クリプトフォリオンは、トリパノソーマ・クルージのトリポマスティゴートに対して活性を示し、その数を大幅に減少させました . これは、特にT.クルージが原因のシャーガス病の治療における抗寄生虫剤としての可能性を示唆しています。

細胞毒性

この化合物は、マクロファージおよびT. クルージのアマスティゴート で中程度の細胞毒性効果を示しました。これは、細胞死のメカニズムを研究する際に使用できる可能性があり、細胞毒性が治療薬の望ましい特性であるがん研究に関連する可能性があります。

リーシュマニア症研究

クリプトフォリオンは、リーシュマニア属のプロマスティゴート型に対して軽度の阻害効果を示しました . これは、原生動物寄生虫が原因のリーシュマニア症の治療法に関する研究の道を切り開きます。

抗不整脈の可能性

関連する化合物である(-)カリアチンは、ラットの心臓における抗不整脈特性について研究されています . クリプトフォリオンはこれらの化合物と構造的に類似しているため、抗不整脈効果も有している可能性があり、さらなる調査が必要です。

民族植物学的研究

クリプトフォリオンが由来する植物であるクリプトカリア・アルバの使用は、伝統医学で文書化されています . クリプトフォリオンの研究は、これらの民族植物学的実践の科学的根拠についての洞察を提供することができます。

生化学研究

分光法によるクリプトフォリオンとその誘導体の構造解明 は、分子相互作用の研究や新しい合成方法の開発など、生化学研究の基盤を提供します。

作用機序

Target of Action

Cryptofolione primarily targets the G2 checkpoint in cells . Cryptofolione acts as a potent inhibitor of this checkpoint .

Mode of Action

Cryptofolione interacts with its targets by inhibiting protein phosphorylation, specifically by inhibiting checkpoint kinases or phosphatases . This inhibition forces cells arrested in the G2 phase by DNA damage to enter mitosis . Additionally, Cryptofolione and related pyrones also inhibit nuclear export .

Biochemical Pathways

The primary biochemical pathway affected by Cryptofolione is the cell cycle control pathway, specifically the G2 checkpoint . The G2 checkpoint links DNA damage sensors to the mitosis-inducing kinase CDK1 via a protein kinase signal transduction cascade . By inhibiting this checkpoint, Cryptofolione can enhance the killing of cancer cells by ionizing radiation and DNA-damaging chemotherapeutic agents .

Result of Action

Cryptofolione has shown activity towards Trypanosoma cruzi trypomastigotes, reducing their number significantly . It also displayed a mild inhibitory effect on the promastigote form of Leishmania spp . . cruzi amastigotes . As both cytotoxic and trypanocidal effects are similar, the compound presented little selectivity in assay models .

Action Environment

The action, efficacy, and stability of Cryptofolione can be influenced by various environmental factors. For instance, Cryptofolione is stable under acidic conditions but can decompose under alkaline conditions and in the presence of oxidizing agents .

生化学分析

Biochemical Properties

Cryptofolione interacts with various enzymes and proteins in biochemical reactions . It has been found to have activity against Trypanosoma cruzi trypomastigotes, reducing their number by 77% at 250 μg/mL .

Cellular Effects

Cryptofolione shows moderate cytotoxicity in both macrophages and T. cruzi amastigotes . It also displays a mild inhibitory effect on the promastigote form of Leishmania spp .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

特性

IUPAC Name |

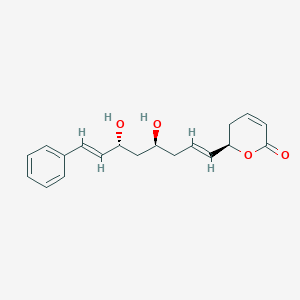

(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c20-16(8-4-9-18-10-5-11-19(22)23-18)14-17(21)13-12-15-6-2-1-3-7-15/h1-7,9,11-13,16-18,20-21H,8,10,14H2/b9-4+,13-12+/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKFCRSAYKODTM-RURAAYBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

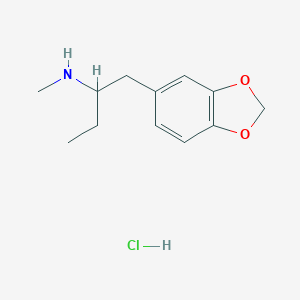

Canonical SMILES |

C1C=CC(=O)OC1C=CCC(CC(C=CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1/C=C/C[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Cryptofolione and where is it found?

A1: Cryptofolione is a natural product primarily isolated from the fruits of the Cryptocarya alba tree, native to South Africa and Brazil. [, ] It belongs to a class of compounds known as α-pyrones, characterized by their six-membered lactone ring. []

Q2: What is the molecular formula and weight of Cryptofolione?

A2: The molecular formula of Cryptofolione is C23H28O4, and its molecular weight is 368.47 g/mol. []

Q3: What are the key structural features of Cryptofolione?

A3: Cryptofolione possesses a 5,6-dihydro-α-pyrone ring as its core structure. [] A distinctive feature is the presence of an ω-arylalkenyl side chain at the C-6 position of the pyrone ring. [] This side chain contains three stereocenters, making its stereochemistry an important aspect of its synthesis and biological activity. [, , ]

Q4: How was the absolute configuration of Cryptofolione determined?

A4: The absolute configuration of Cryptofolione was established as [6R, 10S, 12R] through a combination of enantioselective synthesis and spectroscopic analysis. [, ] Two possible stereoisomers were synthesized, and their 1H NMR, 13C NMR, CD spectra, and specific rotations were compared to the naturally isolated Cryptofolione. [, ]

Q5: What biological activities have been reported for Cryptofolione?

A5: Cryptofolione has shown activity against Trypanosoma cruzi trypomastigotes, the parasite responsible for Chagas disease. [] Additionally, it exhibited moderate cytotoxicity in both macrophages and T. cruzi amastigotes, but with limited selectivity. [] Cryptofolione also displayed mild inhibitory effects against the promastigote form of Leishmania spp. [] Further research identified it as a G2 cell cycle checkpoint inhibitor. []

Q6: Have any structure-activity relationship (SAR) studies been conducted on Cryptofolione?

A7: Yes, synthetic modifications of Cryptofolione and related α-pyrones from Cryptocarya concinna have provided insights into their SAR. [] These studies are crucial for understanding the structural features essential for its biological activity and guiding the development of more potent and selective analogs.

Q7: What synthetic strategies have been employed for the total synthesis of Cryptofolione?

A8: Several total syntheses of Cryptofolione have been reported, employing various strategies. Key approaches include asymmetric hetero-Diels-Alder reactions, [] asymmetric acetate aldol reactions, [] ring-closing metathesis, [] and olefin cross-metathesis. [, ] Some syntheses utilize chiral starting materials or reagents to control the stereochemistry of the final product. [, ]

Q8: Have any other natural products been isolated from Cryptocarya species alongside Cryptofolione?

A9: Yes, various other secondary metabolites with diverse structures have been isolated from Cryptocarya species. For instance, Cryptocarya moschata yielded eleven 6-[ω-arylalkenyl]-5,6-dihydro-α-pyrones, including cryptomoscatones D2, E1, E2, E3 and F1 and cryptopyranmoscatones A1, A2, A3, B1, B2, and B4, along with goniothalamin. [] This highlights the rich chemical diversity within this genus and its potential as a source of bioactive compounds.

Q9: What are the future directions for research on Cryptofolione?

A10: Further research on Cryptofolione should focus on elucidating its precise mechanism of action as a G2 checkpoint inhibitor. [] Exploring its potential against various cancer cell lines and in vivo models could uncover valuable therapeutic applications. Additionally, developing more potent and selective analogs through SAR studies and investigating its pharmacokinetic properties are crucial steps towards its potential clinical development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。